Product packaging for 3,5-Dibromo-4-iodopyridin-2(1H)-one(Cat. No.:CAS No. 2378806-53-0)

3,5-Dibromo-4-iodopyridin-2(1H)-one

Cat. No.: B2961888
CAS No.: 2378806-53-0
M. Wt: 378.789
InChI Key: QFQMPDDNOGMVNG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodopyridin-2(1H)-one is a sophisticated, multifunctional halogenated pyridine derivative designed for advanced research and development. Its structure features bromine atoms at the 3 and 5 positions and an iodine atom at the 4 position of the pyridin-2(1H)-one ring, creating a versatile scaffold for sequential cross-coupling reactions. The distinct reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization via metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, making it an invaluable intermediate in medicinal chemistry and materials science. This compound is particularly useful for constructing complex molecular architectures in drug discovery programs, where it can serve as a core building block for kinase inhibitors, agrochemicals, and other biologically active molecules. The pyridin-2(1H)-one core is a privileged structure in pharmaceuticals, often contributing to favorable binding interactions and pharmacokinetic properties. For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2INO B2961888 3,5-Dibromo-4-iodopyridin-2(1H)-one CAS No. 2378806-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQMPDDNOGMVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 4 Iodopyridin 2 1h One and Analogous Structures

General Strategies for Halogenated Pyridin-2(1H)-one Scaffold Construction

The creation of the halogenated pyridin-2(1H)-one framework can be achieved through several general synthetic methodologies. These include Vilsmeier cyclization, one-pot multicomponent annulation reactions, and ring-opening/ring-closure sequences, each offering distinct advantages in terms of efficiency, substrate scope, and the introduction of functional groups.

Vilsmeier Cyclization Pathways for Halogenated Pyridin-2(1H)-ones

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of halogenated pyridin-2(1H)-ones from readily available acyclic precursors. nih.govresearchgate.net This one-pot process typically involves the reaction of enaminones or β-oxo amides with a Vilsmeier reagent (commonly generated from phosphorus oxychloride and dimethylformamide), leading to sequential halogenation, formylation, and subsequent intramolecular nucleophilic cyclization to afford the desired pyridin-2(1H)-one ring system. nih.govnih.gov

This methodology has been successfully applied to a range of substrates. For instance, the Vilsmeier cyclization of α-acetyl-α-aroylketene-N,S-acetals provides an efficient route to 3-aroyl-5-formyl-4-halopyridin-2(1H)-ones. rsc.org The reaction proceeds smoothly for various substrates, and the electronic properties of substituents on the aromatic rings have been found to have an insignificant effect on the cyclization reaction. rsc.org

A proposed mechanism for the Vilsmeier reaction of enaminones involves the initial formation of a Vilsmeier reagent from POCl₃ and DMF. The enaminone then reacts with the Vilsmeier reagent, leading to halogenation and formylation, followed by an intramolecular cyclization to yield the final halogenated pyridin-2(1H)-one product. nih.gov

One-Pot Multicomponent Annulation Reactions to Pyridin-2(1H)-ones

One-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules like pyridin-2(1H)-ones. lnu.edu.cn These reactions allow for the formation of multiple bonds in a single operation, often leading to highly substituted and functionalized products from simple starting materials. lnu.edu.cnresearchgate.net

One such example involves a three-component tandem reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a cyclic secondary amine (e.g., piperidine) in anhydrous DMF at room temperature. lnu.edu.cn This reaction proceeds via a Knoevenagel condensation, followed by a ring-opening of the cyclopropane (B1198618) by the amine as a nucleophile, and subsequent intramolecular cyclization to yield fully substituted pyridin-2(1H)-ones. lnu.edu.cn Interestingly, in this process, piperidine (B6355638) acts as both a base and a nucleophile. lnu.edu.cn

Another MCR approach involves the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation in the presence of a base like potassium carbonate. mdpi.com This method is presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent autoxidation and aromatization to afford highly functionalized pyridines. mdpi.com

Ring-Opening/Ring Closure Reactions for Pyridin-2(1H)-one Synthesis

Ring-opening/ring-closure strategies provide another avenue for the synthesis of pyridin-2(1H)-one scaffolds. These reactions often utilize strained ring systems or pre-existing heterocyclic structures that can be opened and subsequently recyclized to form the desired pyridone ring.

For example, the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes leads to highly substituted pyridin-2(1H)-ones through a mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. researchgate.net The "unsaturated" character of the cyclopropane ring makes it susceptible to ring-opening by various reactive species. lnu.edu.cn

Another illustration of this strategy involves the reaction of 3-formylchromones with various nucleophiles. tandfonline.com Reactions of 3-substituted chromones with nitrogen and carbon nucleophiles often proceed through a nucleophilic attack at the C-2 position of the chromone, leading to the opening of the γ-pyrone ring. This is followed by different types of recyclization, which can involve the carbonyl group at the C-4 position or an electron-deficient group at the C-3 position, ultimately leading to the formation of various heterocyclic compounds, including pyridines. tandfonline.com

Targeted Synthetic Routes for 3,5-Dibromo-4-iodopyridin-2(1H)-one

While general strategies provide access to the broader class of halogenated pyridin-2(1H)-ones, specific methods are required for the targeted synthesis of this compound. These routes often involve the sequential introduction of the different halogen atoms onto a pyridine (B92270) or pyridinone precursor.

Approaches via Diazotization and Halogen Exchange of Aminopyridine Precursors (e.g., 3,5-Dibromo-4-aminopyridine)

A common and effective method for introducing an iodine atom at a specific position on the pyridine ring is through the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction with an iodide salt. This approach is particularly useful for synthesizing compounds where direct iodination is difficult or lacks regioselectivity.

For the synthesis of the related compound, 3,5-dibromo-4-iodopyridine (B1430625), a well-established route starts from 4-aminopyridine. google.com This starting material is first brominated to yield 3,5-dibromo-4-aminopyridine. google.com The subsequent diazotization of this intermediate in the presence of an acid, followed by treatment with an iodide source, leads to the desired 3,5-dibromo-4-iodopyridine. google.com A similar strategy could be envisioned for the synthesis of this compound, likely starting from a corresponding aminopyridin-2(1H)-one precursor.

The diazotization of aminopyridines can sometimes lead to the formation of pyridinyl tosylates as byproducts or main products, depending on the reaction conditions and the presence of sulfonic acids. tpu.ru

Sequential Halogenation Protocols for Pyridin-2(1H)-one Systems

The synthesis of polysubstituted pyridin-2(1H)-ones can also be achieved through the sequential halogenation of a pyridin-2(1H)-one core. This approach allows for the controlled introduction of different halogen atoms at specific positions on the ring. The regioselectivity of these halogenation reactions is often influenced by the electronic nature of the substituents already present on the ring.

For instance, the regioselective halogenation of pyridinium-N-(2′-pyridyl)aminide with N-halosuccinimides (NCS, NBS, or NIS) under mild conditions has been described. researchgate.net This method allows for the introduction of chloro, bromo, or iodo groups onto the pyridine ring. Such sequential halogenation strategies could be adapted for the synthesis of this compound, where a pyridin-2(1H)-one starting material would undergo successive bromination and iodination steps. The order of these steps and the specific reagents and conditions would be crucial for achieving the desired substitution pattern.

Regioselective Metalation and Halogenation/Substitution Reactions in Dibromopyridines

The introduction of a third halogen onto a dibromopyridine scaffold is frequently accomplished through a metalation-halogenation sequence. This two-step process involves the regioselective deprotonation or halogen-metal exchange of a dibromopyridine using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source.

The regioselectivity of the initial metalation step is highly dependent on the positions of the existing bromine atoms, the choice of the metalating agent, and the reaction conditions. For instance, the metalation of 3,5-dibromopyridine (B18299) can be directed to the C2 position using kinetically active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). znaturforsch.com This base is effective for the smooth deprotonation of a variety of pyridines under mild conditions. znaturforsch.com Subsequent reaction with an iodinating agent, such as molecular iodine (I₂), would then yield 3,5-dibromo-2-iodopyridine.

Alternatively, directed ortho-metalation (DoM) strategies can be employed where existing substituents guide the deprotonation to an adjacent position. dergipark.org.tr In the case of dibromopyridines, the nitrogen atom and the bromine atoms themselves influence the site of metalation. znaturforsch.comresearchgate.net The choice between different strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), can also dictate the outcome. For example, the lithiation of 2,5-dibromopyridine (B19318) can be selectively directed to either the C4 or C5 position depending on the conditions. arkat-usa.orgresearchgate.net

A potential side reaction in these processes is the "halogen dance," where the metalated species rearranges, leading to isomerization. arkat-usa.orgresearchgate.net However, by carefully controlling reaction parameters, these methods provide a versatile pathway to tri-halogenated pyridines, which are key precursors for more complex molecules. arkat-usa.orgnih.govresearchgate.net For example, a sequential metalation and metal-halogen exchange of 3,5-dibromopyridine can be used to synthesize 3,4,5-trialkylpyridines, demonstrating the power of these intermediates. nih.gov

Optimization and Efficiency in this compound Synthesis

The efficient synthesis of this compound hinges on the successful and high-yielding preparation of its key intermediate, 3,5-dibromo-4-iodopyridine. Optimization of the synthetic route to this precursor is paramount and involves fine-tuning reaction conditions and ensuring precise chemical control to maximize product formation and minimize impurities.

Influence of Reaction Conditions: Solvents, Temperature, and Reagent Ratios

Reaction conditions play a critical role in directing the outcome of synthetic transformations on the pyridine ring. Solvents, temperature, and the stoichiometry of reagents can significantly impact the yield, purity, and regioselectivity of the desired product.

In metalation reactions of dibromopyridines, the choice of solvent is crucial for controlling selectivity. researchgate.net For the monolithiation of 2,5-dibromopyridine, coordinating solvents like tetrahydrofuran (B95107) (THF) favor metal-halogen exchange at the 5-position, whereas non-coordinating solvents like toluene (B28343) favor exchange at the 2-position. researchgate.net Concentration also has a strong influence, with higher concentrations favoring the 5-position. researchgate.net Temperature is another key variable; metalations are typically conducted at very low temperatures (e.g., -78 °C to -95 °C) to ensure kinetic control and prevent unwanted side reactions or decomposition of the highly reactive organolithium intermediates. znaturforsch.comresearchgate.net

The tables below summarize the impact of reaction conditions on two different synthetic approaches to halogenated pyridines.

Table 1: Influence of Conditions on Regioselective Lithiation of 2,5-Dibromopyridine

SolventConcentrationFavored Position of LithiationReference
Toluene (Non-coordinating)Low2-position researchgate.net
THF (Coordinating)High5-position researchgate.net

For alternative routes, such as the Sandmeyer reaction starting from 3,5-dibromo-4-aminopyridine, conditions are equally important. google.comgoogle.com The diazotization step requires low temperatures (0–5 °C) to stabilize the diazonium salt intermediate. google.comgoogle.com The subsequent introduction of iodine can be optimized by the choice of iodinating agent (e.g., a mixture of potassium iodide and cuprous iodide) and heating to drive the reaction to completion (80–100 °C). google.com The molar ratio of the aminopyridine to the iodinating reagent is also optimized, often in the range of 1:1 to 1:3, to ensure efficient conversion. google.comgoogle.com

Table 2: Optimized Conditions for Sandmeyer-type Synthesis of 3,5-Dibromo-4-iodopyridine

ParameterConditionPurposeReference
Diazotization Temperature0–5 °CStabilize diazonium intermediate google.comgoogle.com
Iodination Temperature80–100 °CPromote substitution reaction google.com
SolventAcetonitrileOptimal for halogen exchange step google.com
Reagent Ratio (Amine:Iodide)1:1 to 1:3Ensure complete conversion google.comgoogle.com

Stereochemical and Regiochemical Control in Halogenation

For an achiral, planar molecule like this compound, the primary challenge of spatial control lies in achieving the correct regiochemistry—the precise placement of the three different halogen atoms. The term "stereochemical control" in this context refers to this high degree of regiochemical precision rather than the formation of chiral centers.

Several advanced strategies have been developed to exert exceptional regiochemical control in pyridine halogenation. nsf.govnih.gov

Directed Metalation: As discussed, directing groups on the pyridine ring can guide metalation to a specific adjacent site. znaturforsch.comresearchgate.net For 3,5-dibromopyridine, using a base like TMPMgCl·LiCl can overcome the inherent electronic preferences of the ring to achieve selective deprotonation at the C2 position. znaturforsch.com

Halogen-Metal Exchange: The inherent reactivity differences between carbon-halogen bonds can be exploited. Lithium-halogen exchange typically occurs faster with iodine than bromine, and with bromine than chlorine. When multiple similar halogens are present, as in dibromopyridines, factors like solvent and steric hindrance determine which halogen is exchanged. researchgate.net

Precursor-Directed Synthesis: The Sandmeyer reaction provides excellent regiochemical control because the position of the incoming nucleophile (iodide) is dictated by the location of the amine group on the starting material. google.com By starting with 3,5-dibromo-4-aminopyridine, the iodine is exclusively introduced at the C4 position. google.com

Ring-Opening/Ring-Closing Strategy: A modern and powerful method for achieving otherwise difficult halogenation patterns involves the temporary opening of the pyridine ring. nsf.govnih.govresearchgate.net The pyridine is first converted to an acyclic, electron-rich "Zincke imine" intermediate. nsf.govresearchgate.net This intermediate undergoes highly regioselective electrophilic halogenation at a specific position before the ring is closed again to regenerate the aromatic system with the new halogen in place. nsf.govnih.govchemrxiv.org This method provides access to 3-halopyridines with high selectivity, a pattern that can be challenging to achieve through classical electrophilic substitution. nsf.govnih.gov

These diverse strategies underscore the importance of selecting the appropriate synthetic methodology to control the regiochemical outcome, which is the cornerstone of successfully synthesizing complex, polysubstituted pyridines and pyridinones.

Advanced Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Iodopyridin 2 1h One

Chemical Transformations Involving Halogen Substituents

No specific research findings for 3,5-Dibromo-4-iodopyridin-2(1H)-one are available.

No specific research findings for this compound are available.

No specific research findings for this compound are available.

No specific research findings for this compound are available.

No specific research findings for this compound are available.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and related halopyridinones offer pathways to diverse molecular architectures. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided results, general principles of functional group transformations can be applied.

Oxidation:

The pyridinone ring system can be susceptible to oxidation under various conditions. Strong oxidizing agents could potentially lead to ring-opening or the formation of more highly oxidized species. For instance, oxidation of primary alcohols to aldehydes and secondary alcohols to ketones are common transformations that could be relevant in derivatives of the title compound. imperial.ac.uk Reagents like chromium trioxide in sulfuric acid (Jones' oxidation) or milder chromium-based reagents like Collins' reagent are often employed for such purposes. imperial.ac.uk

Reduction:

Reduction reactions offer a means to selectively modify the functional groups on the pyridinone ring. The carbonyl group of the pyridinone could potentially be reduced, although this might require harsh conditions. More commonly, reductions are focused on substituents. For example, if a nitrile group were present, it could be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. vanderbilt.edu Similarly, azides can be reduced to amines. vanderbilt.edu The carbon-halogen bonds can also be subject to reduction, typically with hydrogenolysis, effectively replacing the halogen with a hydrogen atom.

A summary of potential oxidation and reduction reactions on related functional groups is presented in the table below.

Reaction TypeReagent/ConditionProduct Functional Group
Oxidation of 1° alcoholCollins' reagentAldehyde
Oxidation of 2° alcoholJones' oxidationKetone
Reduction of nitrileLiAlH4, H2/PdAmine
Reduction of azideLiAlH4, H2/PdAmine

Metalation Reactions and Organometallic Complex Formation

The presence of multiple halogen atoms on the pyridinone ring makes this compound a prime candidate for metalation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. umich.eduznaturforsch.com These reactions typically involve either direct deprotonation (metalation) or halogen-metal exchange. umich.eduznaturforsch.com

Directed Metalation:

Directed metalation involves the deprotonation of a position on the ring that is activated by a nearby functional group. znaturforsch.com In pyridinone systems, the carbonyl group can direct metalation to adjacent positions. However, the presence of halogens significantly influences the regioselectivity.

Halogen-Metal Exchange:

Halogen-metal exchange is a common strategy for generating organometallic reagents from aryl halides. znaturforsch.com The reactivity of halogens in this exchange generally follows the order I > Br > Cl. vanderbilt.edu Therefore, in this compound, the iodine at the C4 position is the most likely site for initial halogen-metal exchange when treated with organolithium or magnesium reagents. researchgate.netarkat-usa.org This regioselectivity allows for the specific introduction of a nucleophilic carbon at the C4 position. For instance, treatment with n-butyllithium would likely lead to the formation of a 4-lithiated species, which can then react with various electrophiles. arkat-usa.org

Organometallic Complex Formation:

The resulting organometallic intermediates, such as organolithium or organomagnesium compounds, can be used directly or transmetalated with other metals like zinc, copper, or palladium to form different organometallic complexes. umich.eduznaturforsch.com These complexes are key intermediates in a wide array of cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. The formation of organometallic complexes allows for the construction of more complex molecules by introducing new substituents at specific positions on the pyridine (B92270) ring. The characterization of these organometallic complexes often relies on spectroscopic techniques like NMR. libretexts.org

Below is a table summarizing metalation approaches for related halopyridines.

SubstrateReagentProduct TypeApplication
3-BromopyridineLDA, then ZnCl24-Zincated pyridineNegishi cross-coupling
3,5-Dibromopyridine (B18299)TMPMgCl·LiCl2-Magnesiated pyridineSynthesis of aldehydes
2,5-Dibromo-4-methoxypyridinen-BuLi5-Lithiated pyridineHalogen dance reaction

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk For this compound, the halogens and the pyridinone carbonyl group are the primary sites for such transformations.

The halogens can be substituted by a variety of nucleophiles. For instance, the iodine atom, being the best leaving group, can be displaced by alkoxides, amines, or other nucleophiles under appropriate conditions. The bromine atoms can also undergo similar substitution reactions, although potentially requiring more forcing conditions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for FGI, enabling the formation of C-C, C-N, and C-O bonds. acs.org For example, a Suzuki coupling could be used to replace a halogen with an aryl or vinyl group, while a Buchwald-Hartwig amination could introduce an amine.

The pyridinone nitrogen can also be a site for functionalization, for example, through alkylation.

The table below provides examples of functional group interconversions on related haloaromatic systems.

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Aryl BromideArylboronic acid, Pd catalystBiarylSuzuki Coupling
Aryl HalideAmine, Pd catalystArylamineBuchwald-Hartwig Amination
Aryl HalideAlkyne, Pd/Cu catalystArylalkyneSonogashira Coupling

Exploration of Reaction Mechanisms and Intermediates

Mechanistic Insights into Vilsmeier Cyclization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can also be employed in cyclization reactions to form heterocyclic systems. thieme-connect.deijpcbs.com While a direct Vilsmeier cyclization to form this compound is not explicitly described, the mechanism of Vilsmeier reactions on related acyclic precursors to form halogenated pyridin-2(1H)-ones provides valuable insights. rsc.org

A plausible mechanism involves the initial reaction of an appropriate acyclic precursor with the Vilsmeier reagent (e.g., POCl₃/DMF). rsc.org This is followed by a sequence of halogenation and formylation steps. An intramolecular cyclization then occurs, leading to a cyclic intermediate which, upon workup, yields the final halogenated pyridin-2(1H)-one. rsc.org The reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, can significantly influence the outcome and the degree of halogenation and formylation. rsc.org

Halogen-Directed Effects on Reactivity

The three halogen atoms on the pyridinone ring have a profound effect on its reactivity. vanderbilt.edu The electronic and steric properties of bromine and iodine at specific positions direct the outcome of various reactions.

Electronic Effects:

The halogens are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they can also stabilize anionic intermediates formed during nucleophilic aromatic substitution or metalation reactions.

Steric Effects:

The size of the halogen atoms can influence the regioselectivity of reactions by sterically hindering certain positions.

Directing Effects in Metalation:

In metalation reactions, the halogens play a crucial role. As mentioned earlier, the C-I bond is weaker than the C-Br bond, making the iodine at C4 the most susceptible to halogen-metal exchange. researchgate.netarkat-usa.org This allows for regioselective functionalization at this position. Furthermore, the presence of halogens can influence the acidity of adjacent protons, potentially directing deprotonation to a specific site. In some cases, a "halogen dance" can occur, where a metalated species rearranges to a more stable isomer, with the halogen migrating to a different position on the ring. researchgate.netresearchgate.net

Radical Processes in Halogenation

While many halogenation reactions on aromatic systems proceed via electrophilic substitution, radical mechanisms can also be involved, particularly in reactions like the Hunsdiecker reaction or certain bromodecarboxylation reactions. acs.org

In the context of preparing halogenated pyridinones, radical processes could play a role in side reactions or under specific reaction conditions. For example, the decomposition of certain intermediates could generate radical species that then participate in the halogenation process. acs.org The reaction of silver salts of carboxylic acids with halogens, a key step in the Hunsdiecker reaction, is known to involve radical intermediates. acs.org These radical pathways can sometimes lead to a different regioselectivity compared to ionic mechanisms. Mechanistic studies involving radical trapping experiments can help elucidate the involvement of such species. dicp.ac.cn

Spectroscopic Characterization and Computational Chemistry Studies of 3,5 Dibromo 4 Iodopyridin 2 1h One

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A variety of spectroscopic methods are employed to confirm the identity, purity, and detailed structural features of 3,5-Dibromo-4-iodopyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution.

¹H NMR: The proton NMR spectrum of a related compound, (3,6-Dibromo-4-iodopyridinyl-2-yl)-methanol, shows a singlet for the remaining pyridine (B92270) ring proton at δ 7.60 ppm. arkat-usa.org For 3,5-dibromo-4-hydroxypyridine, the proton signals appear at δ 7.05 (s, 1H) and 8.33 (s, 1H) in DMSO-d6. arkat-usa.org Based on these related structures, the single proton on the pyridinone ring of this compound is expected to appear as a singlet in a predictable region of the ¹H NMR spectrum.

¹³C NMR: In the ¹³C NMR spectrum of (3,6-Dibromo-4-iodopyridinyl-2-yl)-methanol, the carbon signals of the pyridine ring are observed at δ 125.2, 125.4, 127.4, 138.9, and 155.6 ppm. arkat-usa.org For 2,5-dibromo-4-hydroxypyridine, the ring carbon signals are found at δ 109.2, 115.2, 140.3, 151.6, and 162.5 ppm. arkat-usa.org In a study of halogenated phenylpyridines, the carbon signals attached to a halogen substituent showed significant shifts depending on the halogen's electronegativity, with iodine causing the most upfield shift. rsc.org This trend suggests the carbon bearing the iodine in the target molecule will have a characteristic chemical shift.

¹⁵N NMR: The chemical shifts in ¹⁵N NMR are sensitive to the electronic environment of the nitrogen atom. researchgate.net For pyridinone derivatives, the nitrogen signal can be influenced by substitution and intermolecular interactions. nih.govnih.gov Studies on similar heterocyclic systems have utilized ¹⁵N NMR to probe the effects of N-oxidation and the nature of counter-ions. researchgate.netnih.gov Solid-state ¹⁵N NMR has also been used to study iodine(I) complexes of pyridine derivatives, showing characteristic upfield shifts upon complexation. researchgate.net

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~ 7.5 - 8.5Singlet
¹³CC-Br: ~110-125, C-I: ~90-100, C=O: ~160-170-
¹⁵NDependent on solvent and concentration-

Mass Spectrometry (MS), Including LC-MS/MS for Derivatives

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

MS: The mass spectrum of a compound containing bromine and iodine will exhibit a characteristic isotopic pattern. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁹I), the molecular ion region will show a complex cluster of peaks. neu.edu.trchemguide.co.uk The fragmentation of similar halogenated compounds often involves the loss of a halogen atom. libretexts.org For instance, the fragmentation of 6-Bromo-2-iodofuro[3,2-b]pyridine shows a loss of iodine from the molecular ion.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of derivatives of this compound. researchgate.netnih.gov This method allows for the separation of complex mixtures and provides detailed structural information through fragmentation analysis. diva-portal.orgmdpi.com In the analysis of steroidal estrogens, derivatization followed by LC-MS/MS showed that the product ion spectra were highly dependent on the derivatizing agent. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of a 2-pyridone derivative is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1640-1710 cm⁻¹. rsc.orgscielo.org.mxpressbooks.pub The N-H stretching vibration typically appears as a broad band between 3200 and 3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-Br and C-I stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹. upi.edu Studies on substituted 2-pyridones have shown that the position of the C=O stretching frequency can be influenced by the electronic effects of the substituents. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and skeletal vibrations. For 2-pyridone and its derivatives, a strong Raman band is observed around 1260 cm⁻¹, attributed to a skeletal stretching motion. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3200-3500 (broad)-
C=O stretch1640-1710 (strong)-
C=C/C=N stretch~1600~1600
Skeletal stretch-~1260 (strong)
C-Br stretch500-700500-700
C-I stretch500-600500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 2-pyridone derivatives typically shows absorption bands in the range of 250-350 nm. rsc.orgresearchgate.netresearchgate.net The position and intensity of these bands are influenced by the substituents on the pyridine ring and the solvent used. researchgate.netnih.gov For instance, the UV spectrum of pyridine itself shows a strong absorption band around 256 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Studies on similar halogenated pyridine derivatives have utilized X-ray crystallography to confirm their structures and understand the nature of non-covalent interactions, such as hydrogen bonding and halogen bonding. researchgate.net

Computational Approaches to Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the molecular structure, electronic properties, and reactivity of molecules like this compound. nih.goviucr.orgresearchgate.net DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net

Calculate Spectroscopic Properties: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data for validation. nih.govresearchgate.net

Analyze Electronic Structure: Determine properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.netacs.org

Investigate Reaction Mechanisms: Model the pathways of chemical reactions, providing insights into the energetics and transition states involved in processes like halogenation. nih.govresearchgate.net

Computational studies on related halogenated pyridines have provided valuable insights into the nature of halogen bonding and the mechanisms of their formation. nih.goviucr.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used approach for calculating the optimized geometric parameters and electronic properties of molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting molecular geometry, vibrational frequencies, and electronic characteristics such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. diva-portal.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For a molecule like this compound, DFT would be the primary tool to determine its three-dimensional structure with high accuracy. These calculations would provide precise bond lengths, bond angles, and dihedral angles. Such geometric data is fundamental for understanding the steric and electronic effects of the bromine and iodine substituents on the pyridinone ring.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. diva-portal.org

While these computational methods are standard for characterizing novel compounds, specific DFT calculation results for this compound, including its optimized geometric parameters and electronic properties, are not readily found in a comprehensive study in the surveyed scientific literature.

Table 1: Illustrative Table for Calculated Geometric Parameters using DFT

This table illustrates the type of data that would be generated from a DFT analysis. The values for this compound are not currently available in published research.

ParameterBond Length (Å)ParameterBond Angle (°)
C2=O8Data not availableO8-C2-N1Data not available
N1-C2Data not availableO8-C2-C3Data not available
C3-C4Data not availableN1-C2-C3Data not available
C4-C5Data not availableC2-C3-C4Data not available
C5-C6Data not availableC2-C3-Br9Data not available
C6-N1Data not availableC4-C3-Br9Data not available
C3-Br9Data not availableC3-C4-C5Data not available
C4-I10Data not availableC3-C4-I10Data not available
C5-Br11Data not availableC5-C4-I10Data not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This method provides a detailed understanding of intramolecular bonding and interaction among orbitals. NBO analysis is used to evaluate hyperconjugative interactions, charge transfer, and the stabilization energy (E(2)) associated with these delocalizations from filled (donor) to empty (acceptor) orbitals. diva-portal.org

The analysis quantifies the delocalization of electron density from a filled Lewis-type NBO (a bond or lone pair) to an empty non-Lewis NBO (an antibond or Rydberg orbital). The stabilization energy E(2) is calculated via second-order perturbation theory and indicates the strength of the interaction. Larger E(2) values signify more intense interactions, which are crucial for stabilizing the molecule.

For this compound, NBO analysis would elucidate the nature of the carbon-halogen bonds, the C=O double bond, and the lone pairs on the oxygen and nitrogen atoms. It would reveal important stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atom into adjacent anti-bonding orbitals. However, specific NBO analysis data detailing these interactions and stabilization energies for this compound is not documented in the available literature.

Table 2: Illustrative Table for NBO Analysis - Second-Order Perturbation Theory

This table shows the potential donor-acceptor interactions and their stabilization energies that NBO analysis would reveal. Specific data for this compound is not available.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O8σ(C2-C3)Data not available
LP(1) O8σ(N1-C2)Data not available
σ(C3-C4)σ(C4-I10)Data not available
σ(C5-C6)σ(C4-C5)Data not available

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines atomic properties and chemical bonds based on the topology of the electron density, which is a quantum mechanical observable. This analysis partitions a molecule into atomic basins, allowing for the characterization of interatomic interactions. Key to QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide profound insight into the nature of the chemical bond. For instance, a negative Laplacian (∇²ρ < 0) is characteristic of a shared-shell (covalent) interaction, while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

A QTAIM study of this compound would be invaluable for characterizing the C-Br, C-I, and potential intramolecular halogen bonds. It could precisely describe the covalent versus ionic character of these bonds. Despite its utility, a QTAIM analysis for this compound has not been found in the surveyed scientific literature.

Table 3: Illustrative Table for QTAIM Topological Parameters at Bond Critical Points (BCPs)

This table exemplifies the data obtained from a QTAIM analysis. The specific topological parameters for the bonds in this compound are not available.

BondElectron Density, ρ(r) (au)Laplacian, ∇²ρ(r) (au)Total Energy Density, H(r) (au)
C3–Br9Data not availableData not availableData not available
C4–I10Data not availableData not availableData not available
C5–Br11Data not availableData not availableData not available
C2=O8Data not availableData not availableData not available

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and the investigation of the energy differences between these conformers. Understanding the conformational landscape is crucial as the most stable conformer (the one with the lowest energy) dictates the molecule's predominant shape and, consequently, its physical and biological properties.

For a molecule with a rigid ring system like this compound, conformational analysis would primarily focus on the orientation of substituents and potential tautomeric forms. The pyridin-2(1H)-one structure can exist in keto-enol tautomeric forms, and computational studies can predict the relative stability and energy barriers between them. For this specific molecule, the predominant form is the 2(1H)-one (keto) structure. While the ring itself is largely planar, analysis would explore minor puckering and the energetic consequences of rotating any flexible N-substituents, if present.

A comprehensive conformational analysis and energetic study for this compound is not detailed in the available research literature. Such a study would typically involve scanning the potential energy surface to identify all stable conformers and transition states, providing a complete picture of the molecule's flexibility and energetic preferences.

Academic Research Applications of 3,5 Dibromo 4 Iodopyridin 2 1h One and Its Derivatives

Utilization as Versatile Synthons in Complex Molecule Construction

The strategic placement of iodine and bromine atoms on the pyridin-2(1H)-one scaffold is the cornerstone of its utility as a versatile synthon. In modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a general trend: I > Br > Cl. This predictable hierarchy allows chemists to perform sequential and site-selective coupling reactions, introducing different substituents at specific positions in a controlled manner nih.govmdpi.com.

The iodine atom at the C4 position is the most reactive site, making it the primary target for initial functionalization via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination nih.govrsc.org. Once the C4 position is modified, the two bromine atoms at the C3 and C5 positions can be subsequently functionalized, often under different reaction conditions. This stepwise approach is instrumental in the rational design and synthesis of highly substituted, polyfunctional molecules that would be difficult to access through other methods documentsdelivered.com.

The 3,5-Dibromo-4-iodopyridin-2(1H)-one core is an ideal starting point for constructing a diverse array of more complex heterocyclic systems. The pyridone ring itself is a "privileged structure" in medicinal chemistry, and by using this pre-formed ring as a foundation, researchers can efficiently build fused ring systems and other advanced scaffolds mdpi.comnih.govlibretexts.org.

For instance, through a sequence of cross-coupling reactions, the pyridone can be elaborated with various aryl, alkyl, or alkynyl groups. An initial Sonogashira coupling at the C4-iodo position, followed by a Suzuki coupling at one of the C-bromo positions, and a final Buchwald-Hartwig amination at the remaining C-bromo position would yield a tri-substituted pyridone with precisely controlled functionality nih.govnih.govnrochemistry.comlibretexts.org. These elaborated pyridones can then undergo further cyclization reactions to form fused systems such as pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalines or other polycyclic aromatic structures relevant to drug discovery and materials science nih.gov.

The primary application of this compound is as a precursor to polyfunctionalized pyridine (B92270) derivatives. The ability to selectively replace each halogen atom with a different functional group opens the door to creating vast libraries of compounds for screening and optimization.

A typical synthetic strategy involves a sequence of palladium-catalyzed reactions. The differential reactivity of the C-I and C-Br bonds is key to this process. For example, a study on the Sonogashira cross-coupling of the analogous 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrated that monoalkynylation occurs selectively at the more reactive positions, which would correspond to the C4-iodo position in the target compound nih.gov. Subsequent coupling reactions can then be performed at the less reactive bromide positions.

Table 1: Regioselective Cross-Coupling Reactions for Functionalization
PositionHalogenRelative ReactivityPotential Cross-Coupling ReactionExample Functional Group Introduced
C4Iodine (I)HighSonogashira Coupling nrochemistry.comwikipedia.orgorganic-chemistry.orgscirp.orgAlkynyl groups
C3/C5Bromine (Br)MediumSuzuki-Miyaura Coupling rsc.orglibretexts.orgresearchgate.netnih.govAryl or Vinyl groups
C3/C5Bromine (Br)MediumBuchwald-Hartwig Amination libretexts.orgnih.govresearchgate.netwikipedia.orgAmino groups

This stepwise functionalization allows for the synthesis of pyridine derivatives with tailored electronic and steric properties for specific applications.

Role in Medicinal Chemistry and Bioactive Molecule Development (from a synthetic perspective)

From a synthetic standpoint, the 2-pyridone nucleus is a well-established pharmacophore found in numerous biologically active compounds nih.govproprogressio.hu. The synthetic accessibility and ease of diversification offered by precursors like this compound make it a valuable tool for medicinal chemists.

The ability to systematically and selectively modify the pyridone core allows for the exploration of structure-activity relationships (SAR), a critical process in drug design. By creating a library of analogues where different substituents are placed at the 3, 4, and 5 positions, chemists can probe the interactions of these molecules with biological targets such as enzymes or receptors.

For example, related pyridazinone derivatives have been developed as highly selective thyroid hormone receptor β agonists for the treatment of dyslipidemia rsc.org. A patent for these agonists describes the synthesis using a 3,5-dibromo-4-hydroxyphenyl intermediate, highlighting the utility of the dibromo-substitution pattern in building drug candidates google.com. The synthetic pathways enabled by this compound provide a direct route to analogous structures, facilitating the development of new therapeutic agents.

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then grown or linked together to create more potent, drug-like molecules.

This compound, or a simplified version thereof, represents an ideal starting fragment. It is a rigid scaffold with multiple, well-defined vectors for chemical elaboration. The three halogen atoms act as synthetic handles that can be independently functionalized, allowing a fragment hit to be rapidly and systematically optimized. A fragment containing the pyridone core could be identified through screening, and its potency and selectivity could be improved by using the inherent reactivity of the C-I and C-Br bonds to "grow" the fragment into an unoccupied pocket of the target protein's binding site.

Applications in Materials Science Research

The unique electronic properties of the pyridone ring and its derivatives have led to their exploration in the field of materials science, particularly for optoelectronic applications. The electron-deficient nature of the pyridine ring, combined with the potential for introducing electron-donating groups through cross-coupling, makes these compounds excellent candidates for charge-transporting and emissive materials.

Recent research has focused on the use of 2-pyridone derivatives as emitters in Organic Light-Emitting Diodes (OLEDs) dntb.gov.ua. Donor-acceptor molecules incorporating a 2-pyridone as the acceptor unit have been shown to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light nih.govacs.orgdiva-portal.org. By attaching different donor moieties (like carbazole (B46965) or acridine) to a pyridone core, researchers can tune the emission color and efficiency of the resulting OLEDs.

Furthermore, halogenated azo pyridone derivatives have been synthesized and evaluated for use as colorants in image-sensor color filters mdpi.com. These materials demonstrated high thermal stability and good solubility, properties which are critical for fabrication via solution processing methods. The inclusion of halogen atoms was found to improve film-forming properties and increase thermal degradation temperatures, showcasing another advantage of using halogenated precursors in materials design mdpi.com.

Table 2: Performance of 2-Pyridone Derivatives in OLEDs nih.govacs.org
Device TypeEmitter StructureMax. External Quantum Efficiency (EQE)Emission Color
Single Emitter LayerPyridone-Acridine Derivative3.7%Sky-Blue
Exciplex LayerPyridone-Acridine + MTDATA6.9%Green-Yellow
White OLED (Combined)Combined Single & Exciplex Layers9.8%White

The ability to synthesize functional pyrene-pyridine integrated systems also presents opportunities for developing new hole-transporting materials for OLEDs with reduced efficiency roll-off at high brightness nih.gov.

Development of Analytical Standards for Advanced Chemical Analysis

The development and use of well-characterized analytical standards are fundamental requirements for ensuring the accuracy, reliability, and comparability of results in advanced chemical analysis. nih.gov For novel or specialized compounds such as this compound and its derivatives, the establishment of a certified reference material (CRM) is a critical step for its application in quantitative studies. nih.govresearchgate.net The process of developing a chemical standard involves rigorous characterization of its identity and purity, which is then used for the validation of analytical methods. researchgate.netdemarcheiso17025.comiupac.org

The purity of a candidate reference material for a compound like this compound would be determined using a mass balance approach. researchgate.netsemanticscholar.orgusp.org This involves the separate quantification of the main component, structurally related impurities, water content, residual solvents, and non-volatile impurities. semanticscholar.orgusp.org

High-performance liquid chromatography (HPLC) with a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is often employed to detect and quantify organic impurities, especially those that are structurally similar to the main compound and may lack a UV chromophore. For volatile or semi-volatile impurities, gas chromatography (GC) coupled with a flame ionization detector (FID) is the method of choice. semanticscholar.org

The definitive structure and identity of a new reference standard are typically confirmed using a combination of spectroscopic techniques. nih.gov High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight and elemental composition. nih.govnih.gov Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. nih.gov

Quantitative NMR (qNMR) is a powerful, non-destructive technique that can be used for the direct purity assessment of a reference material without the need for a separate standard of the same compound. nih.govnih.gov The accuracy of qNMR is dependent on the use of a certified internal standard and carefully controlled experimental parameters.

The table below outlines the typical analytical techniques and parameters that would be used to characterize and establish this compound as an analytical standard.

Parameter Analytical Technique(s) Purpose
Identity Confirmation¹H NMR, ¹³C NMR, Mass Spectrometry, IR SpectroscopyTo unequivocally confirm the chemical structure of the compound.
Purity (Organic Impurities)HPLC-UV/CAD/ELSD, GC-FIDTo identify and quantify any structurally related or other organic impurities.
Water ContentKarl Fischer TitrationTo determine the amount of water present in the material.
Residual SolventsHeadspace GC-MSTo quantify any remaining solvents from the synthesis and purification process.
Non-Volatile ImpuritiesThermogravimetric Analysis (TGA)To measure the content of inorganic or non-volatile impurities.
Purity AssignmentMass Balance Approach, qNMRTo assign a final purity value to the reference material based on the sum of all impurities.

Once a batch of this compound has been thoroughly characterized and its purity certified, it can be used as a reference standard for various applications in advanced chemical analysis. This includes the validation of new analytical methods for the determination of this compound or its derivatives in different matrices, as a calibrant for quantitative analysis, and in quality control to ensure the consistency of analytical measurements over time. hbm4eu.eu The availability of such a standard would be particularly important in fields where precise quantification is necessary, such as in metabolic studies or environmental monitoring of halogenated compounds.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Discoveries

The current understanding of 3,5-Dibromo-4-iodopyridin-2(1H)-one is primarily limited to its basic chemical identity. It is recognized as a polyhalogenated heterocyclic compound with potential as a synthetic building block. The key discovery is its commercial availability, which makes it accessible for research purposes.

Identification of Open Questions and Persistent Research Challenges

The most significant open question is the lack of fundamental research on this specific compound. Key research challenges include:

The development of an efficient and regioselective synthesis.

A comprehensive characterization of its chemical, physical, and spectroscopic properties.

The exploration of its chemical reactivity, particularly the selective functionalization of the C-I and C-Br bonds.

Future Prospects in the Synthesis and Application of Polyhalogenated Pyridin-2(1H)-ones

The future for polyhalogenated pyridin-2(1H)-ones, including the title compound, appears promising. Advances in catalytic cross-coupling reactions and C-H activation could enable more efficient and selective synthetic routes. mdpi.com The exploration of their applications in medicinal chemistry and materials science is an area ripe for investigation.

Interdisciplinary Research Opportunities

The study of this compound presents opportunities for interdisciplinary research. Collaboration between synthetic organic chemists, medicinal chemists, and materials scientists could lead to the discovery of novel compounds with valuable biological activities or material properties. Computational chemists could also contribute by predicting the compound's properties and reactivity, thereby guiding experimental work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-iodopyridin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a pyridin-2-one precursor. Bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous DCM at 0–5°C can introduce bromine atoms at positions 3 and 5. Subsequent iodination at position 4 may employ NIS (N-iodosuccinimide) under controlled heating (40–60°C). Optimization includes monitoring intermediates via TLC and adjusting stoichiometry to avoid over-halogenation. Solvent polarity and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Yield improvements may involve catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming substitution patterns. Heavy atoms (Br, I) induce splitting in ¹H NMR due to isotopic effects. IR spectroscopy identifies the carbonyl stretch (C=O) near 1680–1720 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks, accounting for isotopic patterns from bromine and iodine. For ambiguous data, cross-referencing with structurally similar compounds (e.g., 3-Bromo-4-hydroxy-2(1H)-pyridinone) can resolve interpretation challenges .

Q. How can researchers ensure purity during the isolation of this compound?

  • Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/EtOAc mixtures) under reduced temperature minimizes decomposition. Column chromatography with silica gel (gradient elution: 5–20% EtOAc in hexane) is effective, but rapid processing under inert conditions is advised due to potential light sensitivity. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ≈ 260 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing halogens (Br, I) activate the pyridinone ring toward nucleophilic aromatic substitution (SNAr) at positions 3, 4, and 5. However, steric hindrance from iodine at position 4 may limit access to this site. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices. Experimentally, Suzuki-Miyaura coupling with arylboronic acids at position 5 (less hindered) has shown higher yields compared to position 3 .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, leading to data truncation. SHELXL refinement strategies include:

  • Using the HKLF 4 format to handle absorption corrections.
  • Restraining thermal parameters (ISOR) for iodine to mitigate anisotropy.
  • Employing the TWIN command for twinned crystals, common in halogen-rich compounds.
    Validation via R-factor convergence (<5%) and checkCIF/PLATON ensures structural accuracy .

Q. How should contradictory data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Stability studies in varying pH (1–7) with UV-Vis monitoring (λmax shifts) reveal decomposition pathways. Conflicting reports may arise from solvent choice (e.g., protic vs. aprotic). For example, in HCl/EtOH, hydrolysis of the carbonyl group is observed, while DMF/H₂O mixtures show greater stability. Kinetic studies (Arrhenius plots) under controlled temperatures can clarify degradation mechanisms .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate experimental results with computational models (e.g., Gaussian for reaction pathways) and literature analogs (e.g., 3,5-Difluoro-2-hydroxypyridine) to identify systematic errors .
  • Experimental Design : Use Design of Experiments (DoE) software (e.g., MODDE) to optimize multi-variable reactions (temperature, catalyst loading, solvent ratio) and reduce trial iterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.